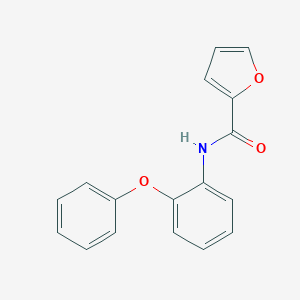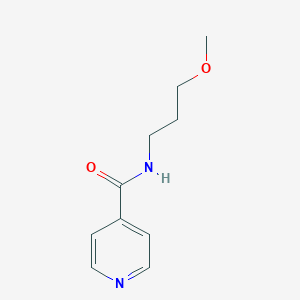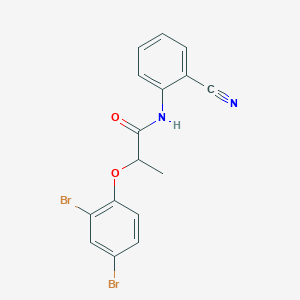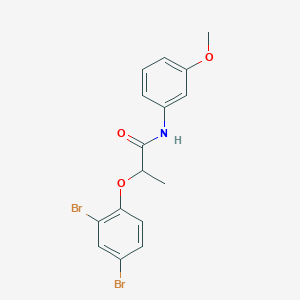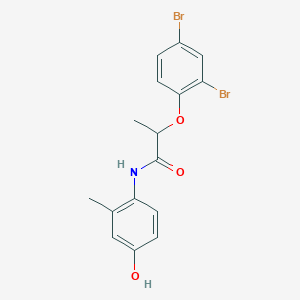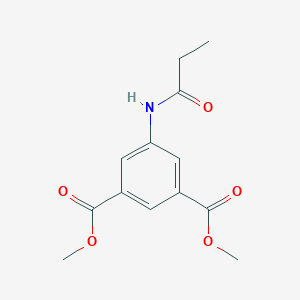
Dimethyl 5-(propionylamino)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(propionylamino)isophthalate, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. DPI has been shown to have a wide range of effects on various biological systems, and its use has been investigated in many different fields of research.
Mecanismo De Acción
Dimethyl 5-(propionylamino)isophthalate acts as a potent and selective inhibitor of PKC, an enzyme that plays a critical role in many cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in many diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. By inhibiting PKC, Dimethyl 5-(propionylamino)isophthalate can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
Dimethyl 5-(propionylamino)isophthalate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and migration. In neurons, Dimethyl 5-(propionylamino)isophthalate has been shown to enhance synaptic plasticity and improve cognitive function. In immune cells, Dimethyl 5-(propionylamino)isophthalate has been shown to modulate cytokine production and inhibit T cell proliferation. These effects suggest that Dimethyl 5-(propionylamino)isophthalate may have potential therapeutic applications in many different fields of research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 5-(propionylamino)isophthalate has several advantages and limitations for use in lab experiments. Its selectivity for PKC makes it a valuable tool for studying the role of PKC in various biological systems. However, its potency can also make it difficult to use at higher concentrations, and its effects on other cellular processes may complicate interpretation of experimental results. Additionally, Dimethyl 5-(propionylamino)isophthalate has a relatively short half-life, which can limit its usefulness in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on Dimethyl 5-(propionylamino)isophthalate. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the potential therapeutic applications of Dimethyl 5-(propionylamino)isophthalate in various disease states, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of Dimethyl 5-(propionylamino)isophthalate and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of Dimethyl 5-(propionylamino)isophthalate involves several steps, including the reaction of isophthalic acid with propionyl chloride to form 5-propionylisophthalic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to form Dimethyl 5-(propionylamino)isophthalate. The synthesis of Dimethyl 5-(propionylamino)isophthalate is a complex process that requires careful attention to detail and high-quality starting materials.
Aplicaciones Científicas De Investigación
Dimethyl 5-(propionylamino)isophthalate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including cancer cells, neurons, and immune cells. Its use has been investigated in many different fields of research, including cancer biology, neuroscience, and immunology.
Propiedades
Fórmula molecular |
C13H15NO5 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
dimethyl 5-(propanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO5/c1-4-11(15)14-10-6-8(12(16)18-2)5-9(7-10)13(17)19-3/h5-7H,4H2,1-3H3,(H,14,15) |
Clave InChI |
HNMXHYQNWNBSDG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
SMILES canónico |
CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



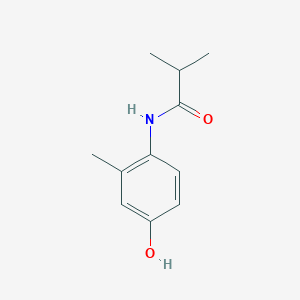
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)



